molecular formula C13H19N5 B11440283 spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane]

spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane]

Cat. No.: B11440283
M. Wt: 245.32 g/mol
InChI Key: OKLQPRBNULENCJ-UHFFFAOYSA-N
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Description

Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] is a heterocyclic compound that features a spiro linkage between a tetrazoloquinazoline and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] typically involves the reaction of a quinazoline derivative with a tetrazole precursor under specific conditions. One common method involves the Mannich reaction, where the quinazoline derivative reacts with formaldehyde and a primary amine in the presence of an alcohol solvent such as methanol . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted spiro compounds with different functional groups.

Scientific Research Applications

Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] is unique due to its specific spiro linkage and the combination of tetrazoloquinazoline and cyclohexane rings

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane]

InChI

InChI=1S/C13H19N5/c1-4-8-13(9-5-1)10-6-2-3-7-11(10)14-12-15-16-17-18(12)13/h1-9H2,(H,14,15,17)

InChI Key

OKLQPRBNULENCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)NC4=NN=NN24

Origin of Product

United States

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